REACTION_CXSMILES
|
[Cl-].[Cl-].C[Zr:4](C)(=[SiH2])(C1C2C(=C(C3C=CC=CC=3)C=CC=2)C=C1C)[CH:5]1[C:13]2[C:8](=C(C3C=CC=CC=3)C=CC=2)[CH:7]=[C:6]1C>C1(C)C=CC=CC=1>[CH-:5]1[CH:13]=[CH:8][CH:7]=[CH:6]1.[CH-:5]1[CH:13]=[CH:8][CH:7]=[CH:6]1.[Zr+2:4] |f:0.1.2,4.5.6|
|
Name
|
solid
|
Quantity
|
1.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
Al
|
Quantity
|
106 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
rac-dimethyl-silanediylbis(2-methyl-4-phenylindenyl)zirconium dichloride
|
Quantity
|
155 mg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Cl-].C[Zr](C1C(=CC2=C(C=CC=C12)C1=CC=CC=C1)C)(C1C(=CC2=C(C=CC=C12)C1=CC=CC=C1)C)(=[SiH2])C
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C1(=CC=CC=C1)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-30 °C
|
Type
|
CUSTOM
|
Details
|
with stirring, during which time the suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
added dropwise to the suspension in the course of 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The mixture was warmed slowly to room temperature
|
Type
|
STIRRING
|
Details
|
The mixture was subsequently stirred at 80° C. for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to room temperature
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
WASH
|
Details
|
the solid washed 3× with 100 cm3 of toluene in each case
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The hexane-moist filter residue which remained was dried in vacuo
|
Type
|
CUSTOM
|
Details
|
giving 12.9 g of free-flowing, pale red,
|
Name
|
zirconocene
|
Type
|
product
|
Smiles
|
[CH-]1C=CC=C1.[CH-]1C=CC=C1.[Zr+2]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 10.1 mg | |
YIELD: CALCULATEDPERCENTYIELD | 37.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |